molecular formula C21H21N3O2S2 B3207858 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 1049172-84-0

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No.: B3207858
CAS No.: 1049172-84-0
M. Wt: 411.5
InChI Key: FIYBCWGPGVGFTK-UHFFFAOYSA-N
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Description

N-(2-((2-(Methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a synthetic organic compound featuring a central thiazole ring system, a privileged scaffold in modern medicinal chemistry and drug discovery. This molecule is of significant interest for research into novel small-molecule therapeutics, particularly in the field of oncology. The structural motif of the 2-aminothiazole and its derivatives is frequently investigated for its potent biological activities . The thiazole ring is a common feature in numerous bioactive molecules and approved drugs, known for its ability to interact with diverse biological targets . Researchers are increasingly focusing on thiazole-based compounds for developing anticancer agents, as this scaffold has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and interaction with key oncogenic pathways and enzymes . The compound's molecular structure, which includes a phenylpropanamide chain and a (methylcarbamoylmethyl)sulfanyl substituent, offers a versatile platform for structure-activity relationship (SAR) studies. This allows medicinal chemists to explore variations that can enhance potency, improve selectivity, and optimize the pharmacokinetic properties of lead compounds . Its potential research applications extend to serving as a key intermediate or precursor in the synthesis of more complex molecular architectures, such as bisthiazolylphenylmethanes or hydrazide derivatives, which have demonstrated enhanced antiproliferative properties in preclinical models . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-22-18(26)14-27-21-24-19(16-10-6-3-7-11-16)20(28-21)23-17(25)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBCWGPGVGFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a complex organic compound with significant biological activity, particularly in the fields of cancer treatment and antimicrobial research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C21H21N3O2S2C_{21}H_{21}N_{3}O_{2}S_{2} and a molecular weight of approximately 411.5 g/mol. Its structure features a thiazole ring, an amide functional group, and a phenyl moiety, which contribute to its unique biological properties.

Property Value
Molecular FormulaC21H21N3O2S2
Molecular Weight411.5 g/mol
StructureThiazole + Amide + Phenyl

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. In vitro studies suggest that this compound can enhance apoptosis in cancer cells when used alongside traditional chemotherapy agents, indicating its potential as an adjuvant therapy in cancer treatment.

Case Study: Apoptosis Enhancement
In studies involving various cancer cell lines, the compound demonstrated the ability to significantly increase apoptotic markers when combined with standard chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Inhibition of the Nrf2 Pathway : By disrupting this pathway, the compound may enhance oxidative stress in cancer cells, leading to increased apoptosis.
  • Antimicrobial Mechanisms : Similar compounds have been shown to interfere with cell membrane integrity and inhibit vital metabolic pathways in microorganisms.

Research Findings

Recent studies have provided insights into the biological activity of similar thiazole compounds:

  • Cytotoxicity Analysis : Compounds similar to this compound have demonstrated cytotoxic effects against NIH/3T3 cell lines with IC50 values indicating selective toxicity towards cancerous cells over normal cells .
Compound IC50 (μM) Target Cell Line
Compound 1148.26NIH/3T3
Compound 2187.66NIH/3T3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound 7b (from ):

  • Core Structure : Thiazole with a hydrazone substituent.
  • Key Substituents : 4-Methyl-2-phenylthiazole-5-carbonyl linked to a phenylhydrazinecarbothioamide group.
  • Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 hepatocellular carcinoma cells.
  • Comparison: The target compound shares the thiazole core and phenyl groups but replaces the hydrazone with a methylamino-oxoethylthio-propanamide chain. This substitution may enhance metabolic stability or alter binding affinity to kinase targets .

Compound 11 (from ):

  • Core Structure : Thiazole with a propionamide side chain.
  • Key Substituents : 3-Oxo-N-phenylbutanamide substituent.
  • Activity : IC50 = 1.98 ± 1.22 μg/mL against HepG-2.

Organophosphate Pesticides with Shared Functional Groups

Vamidothion (from –6):

  • Core Structure : Phosphorothioate.
  • Key Substituents: Methylamino-oxoethylthioethyl group.
  • Activity : Insecticidal (acetylcholinesterase inhibition).
  • Comparison: While both compounds contain methylamino-oxoethylthio motifs, the target’s thiazole-propanamide scaffold diverges significantly from vamidothion’s organophosphate backbone. This structural distinction likely directs the target toward anticancer mechanisms rather than neurotoxic pesticidal effects .

Omethoate (from ):

  • Core Structure : Phosphorodithioate.
  • Key Substituents : Methylcarbamoylmethyl group.
  • Activity : Insecticidal.
  • Comparison : Omethoate’s carbamoyl group parallels the target’s amide functionality, but the absence of a heterocyclic ring in omethoate limits its application to pesticide chemistry .

Sulfonamide-Based Heterocycles

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (from ):

  • Core Structure : Thiazolo-pyridine hybrid.
  • Key Substituents : Methanesulfonamide and methylphenyl groups.
  • Activity: Not specified, but sulfonamides are known for antimicrobial or kinase-inhibitory roles.
  • Comparison : The target compound’s thiazole-propanamide system contrasts with the sulfonamide-pyridine scaffold, which may confer distinct target selectivity (e.g., kinase vs. protease inhibition) .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Critical for bioactivity; substitution at position 4 (phenyl) enhances aromatic stacking in molecular targets.
  • Propanamide Chain : The 3-phenyl extension likely increases lipophilicity, a trait correlated with improved cellular uptake in anticancer agents .

Q & A

Q. How do metabolic stability and cytochrome P450 interactions impact preclinical development?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

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